1H and 13C NMR spectral data for 5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene
1H and 13C NMR spectral data for 5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules, providing critical insights for researchers, scientists, and drug development professionals. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene. By dissecting the molecule into its constituent fragments—a 2,5-disubstituted thiophene ring, a 4-ethylbenzoyl group, and a 1,3-dioxolane protecting group—we will predict and interpret the chemical shifts, multiplicities, and coupling constants. This document serves as a foundational reference, detailing not only the expected spectral data but also the underlying chemical principles and a robust experimental protocol for data acquisition, thereby ensuring both technical accuracy and practical utility.
Molecular Structure and NMR Assignment Framework
The structural confirmation of 5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene hinges on the unambiguous assignment of each proton and carbon signal in its NMR spectra. The molecule's architecture, featuring distinct aromatic and aliphatic regions, gives rise to a characteristic set of resonances. The numbering scheme adopted for the purpose of this guide is presented below.
Caption: Molecular structure and numbering scheme for NMR assignments.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals for the three main structural components. The chemical shifts are influenced by the electronic environment, specifically the electron-withdrawing nature of the benzoyl carbonyl group and the electronic effects of the thiophene and dioxolane rings.
Rationale Behind Predictions:
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Thiophene Protons (H3, H4): The thiophene ring protons appear as two distinct doublets. H3 is expected to be downfield relative to H4 due to its proximity to the strongly electron-withdrawing benzoyl group at the C2 position.[1][2] The coupling constant (³JHH) of ~4.0 Hz is characteristic of ortho-coupling in a thiophene ring.[1][3]
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4-Ethylbenzoyl Protons (H2'/H6', H3'/H5'): The para-substituted benzene ring will exhibit a classic AA'BB' system, appearing as two doublets, each integrating to 2H. The protons ortho to the carbonyl group (H2'/H6') are more deshielded and appear further downfield than the protons ortho to the ethyl group (H3'/H5').
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Ethyl Group (CH₂, CH₃): The ethyl group protons will present as a quartet for the methylene (CH₂) group coupled to the methyl (CH₃) protons, and a triplet for the methyl group coupled to the methylene protons. The characteristic ³JHH coupling constant is approximately 7.6 Hz.
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Dioxolane Protons (H2'', H4''/H5''): The acetal proton (H2'') is significantly deshielded due to being bonded to two oxygen atoms and is expected to appear as a singlet.[4] The four protons of the ethylene bridge (H4''/H5'') are often chemically equivalent in a flexible ring system and may appear as a singlet or a narrow multiplet.[4][5]
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2'/H6' | ~7.85 | d | ~8.4 | 2H |
| H3 | ~7.65 | d | ~4.0 | 1H |
| H3'/H5' | ~7.30 | d | ~8.4 | 2H |
| H4 | ~7.15 | d | ~4.0 | 1H |
| H2'' (acetal) | ~6.10 | s | - | 1H |
| H4''/H5'' | ~4.10 | m | - | 4H |
| -CH₂- (ethyl) | ~2.75 | q | ~7.6 | 2H |
| -CH₃ (ethyl) | ~1.25 | t | ~7.6 | 3H |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. The chemical shifts are highly sensitive to hybridization and the electronic effects of neighboring substituents.
Rationale Behind Predictions:
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Carbonyl Carbon (C=O): This carbon is highly deshielded due to the double bond to an electronegative oxygen atom and will appear significantly downfield.[6]
-
Aromatic Carbons: The chemical shifts of the thiophene and benzene ring carbons are found in the typical aromatic region (120-150 ppm). Carbons directly attached to substituents (quaternary carbons) often have distinct chemical shifts. For instance, C2 and C5 of the thiophene ring, being attached to the benzoyl and dioxolane groups respectively, will be significantly different from the protonated C3 and C4 carbons.[1][7] C2 will be deshielded by the adjacent carbonyl group.[8]
-
Acetal Carbon (C2''): The acetal carbon is bonded to two oxygen atoms, resulting in a characteristic downfield shift, typically in the 100-110 ppm range.[9]
-
Aliphatic Carbons: The dioxolane ethylene carbons (C4''/C5'') are expected around 65 ppm, a typical value for sp³ carbons bonded to a single oxygen.[4] The ethyl group carbons will appear in the upfield aliphatic region.
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~188.0 |
| C5 | ~155.0 |
| C4' | ~152.0 |
| C2 | ~145.0 |
| C1' | ~135.0 |
| C3 | ~134.0 |
| C2'/C6' | ~130.5 |
| C3'/C5' | ~128.5 |
| C4 | ~126.0 |
| C2'' (acetal) | ~102.0 |
| C4''/C5'' | ~65.5 |
| -CH₂- (ethyl) | ~29.0 |
| -CH₃ (ethyl) | ~15.0 |
Experimental Protocol for NMR Data Acquisition
Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following methodology provides a self-validating system for the analysis of small molecules like 5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene.
A. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-30 mg for ¹³C NMR analysis.
-
Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds.[4]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coils (typically ~4 cm).
-
Standard (Optional): Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ = 0.00 ppm), though modern spectrometers can reference to the residual solvent peak (for CDCl₃, δ ≈ 7.26 ppm for ¹H and δ ≈ 77.16 ppm for ¹³C).
B. Instrument Setup & Calibration
-
Insertion: Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.
-
Locking: Lock the spectrometer's field frequency onto the deuterium signal of the solvent. This compensates for any magnetic field drift.
-
Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample volume, which is critical for achieving sharp, well-resolved peaks.
C. Data Acquisition
-
¹H NMR Acquisition:
-
Pulse Sequence: Utilize a standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: Set a spectral width of ~16 ppm, centered around 6 ppm.
-
Number of Scans: Acquire 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Employ a standard proton-decoupled pulse sequence (e.g., 'zgpg30') to produce a spectrum with singlets for each carbon.
-
Spectral Width: Set a spectral width of ~220 ppm.
-
Number of Scans: Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): A 2-second delay is generally sufficient.
-
D. Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the raw Free Induction Decay (FID) data.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are positive and have a pure absorption lineshape.
-
Baseline Correction: Correct the baseline to be flat across the spectrum.
-
Referencing: Calibrate the chemical shift axis using TMS or the residual solvent peak.
-
Integration & Peak Picking: Integrate the signals in the ¹H spectrum and pick the peak frequencies for both ¹H and ¹³C spectra.
Caption: Standard experimental workflow for NMR data acquisition.
Conclusion
The structural elucidation of 5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene is readily achievable through a systematic analysis of its ¹H and ¹³C NMR spectra. The predicted data, grounded in established principles of chemical shifts and spin-spin coupling, provides a robust template for spectral assignment. The thiophene protons at positions 3 and 4, the distinct AA'BB' pattern of the 4-ethylbenzoyl ring, and the characteristic signals of the ethyl and dioxolane groups serve as key structural reporters. By following the detailed experimental protocol outlined in this guide, researchers can confidently acquire high-quality data to verify the identity, purity, and structure of this compound, facilitating its application in pharmaceutical and materials science research. For definitive and unambiguous assignments, two-dimensional NMR experiments such as COSY (H-H correlation), HSQC (C-H direct correlation), and HMBC (C-H long-range correlation) are recommended as a final validation step.
References
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Doc Brown's Chemistry. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation. Available at: [Link]
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ResearchGate. 1 H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. Available at: [Link]
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PubChem. 2-Acetylthiophene | C6H6OS | CID 6920. Available at: [Link]
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ACS Publications. Structure Determination of 1,3-Dioxolane-Containing Lipids from the Marine Sponge Leucetta sp. Using Chiral 1H NMR Analysis of Model Systems. Available at: [Link]
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Taylor & Francis Online. Convenient Synthesis 1H, 13C NMR Study and X-Ray Crystal Structure Determination of Some New Disubstituted Thiophenes. Available at: [Link]
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ACS Publications. The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Available at: [Link]
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MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
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ResearchGate. 1H-NMR (a) and 13C-NMR (b) spectra of diol compound. Available at: [Link]
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